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molecular formula C10H10O B3188172 1-(4-Methylphenyl)prop-2-en-1-one CAS No. 19832-78-1

1-(4-Methylphenyl)prop-2-en-1-one

Cat. No. B3188172
M. Wt: 146.19 g/mol
InChI Key: XHCPTPNCDKFRPZ-UHFFFAOYSA-N
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Patent
US08937091B2

Procedure details

Toluene (0.3 mL), acryloyl chloride (0.23 g), and aluminium chloride (0.33 g) were treated in the same manner as described in Example 1 to obtain the title compound (90 mg).
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].[Cl-].[Al+3].[Cl-].[Cl-].[C:10]1([CH3:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[CH3:16][C:10]1[CH:15]=[CH:14][C:13]([C:1](=[O:4])[CH:2]=[CH2:3])=[CH:12][CH:11]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
0.33 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0.3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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